Cas no 122-56-5 (Tributylborane (1.0M in THF))

Tributylborane (1.0M in THF) structure
Tributylborane (1.0M in THF) structure
Tributylborane (1.0M in THF)
122-56-5
C12H27B
182.15378
MFCD00009423
81966
24850833

Tributylborane (1.0M in THF) Properties

Names and Identifiers

    • TRIBUTYLBORANE
    • Tributylborane solution
    • Tri-n-butylborane
    • Boronbutoxide
    • TRIBUTYLBORANE 1.0M SOLUTION IN TETRAHYDROFURAN
    • TRI-N-BUTYLBORON, 1M SOLN. IN THF
    • TBB Tributylboron
    • TBB
    • Tributylboron
    • Tributylborine
    • tributyl-boran
    • TRI-N-BUTYLBORON
    • Borane, tributyl-
    • Borane,tributyl-
    • tri-n-butylborane,
    • EINECS 204-554-6
    • BRN 1738107
    • (n-C4H9)3B
    • 122-56-5
    • CCRIS 4133
    • A804918
    • FT-0631702
    • DTXSID9059543
    • BCP18543
    • tributyl-borane
    • Tributyl borane
    • Tri-n-butyl borane
    • AKOS015918440
    • Tributylborane (1.0 M in THF)
    • NS00023992
    • MFCD00009423
    • DTXCID2033730
    • Trinbutyl borane
    • TBB; Tri-n-butylborane; Tri-n-butylboron; Tributylboron;
    • Borane, tributyl
    • Tri-n-butylboron
    • Tributylborane
    • BORANE, TRIBUTYL-
    • DB-041673
    • +Expand
    • MFCD00009423
    • CMHHITPYCHHOGT-UHFFFAOYSA-N
    • InChI=1S/C12H27B/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3
    • CCCCB(CCCC)CCCC

Computed Properties

  • 182.22100
  • 0
  • 0
  • 9
  • 182.220581
  • 13
  • 72.1
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0

Experimental Properties

  • 4.88150
  • 0.00000
  • 1.4285
  • Not miscible or difficult to mix with water.
  • 109 °C20 mm Hg(lit.)
  • -34 °C
  • Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
  • 1.0 M in THF
  • Air Sensitive
  • 0.834 g/mL at 25 °C

Tributylborane (1.0M in THF) Security Information

Tributylborane (1.0M in THF) Customs Data

  • 2931900090
  • China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Tributylborane (1.0M in THF) Related Literature

  • 1. The reaction between azo-compounds and trialkylboranes
    Alwyn G. Davies,B. P. Roberts,J. C. Scaiano J. Chem. Soc. Perkin Trans. 2 1972 803
  • 2. Homolytic organometallic reactions. Part II. The kinetics and rate constants for the autoxidation of organoboron compounds in solution
    Alwyn G. Davies,K. U. Ingold,B. P. Roberts,R. Tudor J. Chem. Soc. B 1971 698
  • 3. Amido derivatives of metals and metalloids. Part VIII. Metathetical reactions of organostannanes; their use in amination
    T. A. George,M. F. Lappert J. Chem. Soc. A 1969 992
  • 4. Homolytic organometallic reactions. Part III. An electron spin resonance study of homolytic t-butoxydealkylation of organometallic compounds. Rate constants for the reaction at boron
    Alwyn G. Davies,D. Griller,B. P. Roberts J. Chem. Soc. B 1971 1823
  • 5. Cyclic boron compounds. Part IX. Aldiminoboranes and their cyclic dimers
    V. A. Dorokhov,M. F. Lappert J. Chem. Soc. A 1969 433
  • 6. Homolytic organometallic reactions. Part VI. The reaction of t-butyl hypochlorite with organoboranes. Rate constants for bimolecular t-butoxydealkylation at boron
    Alwyn G. Davies,Takao Maki,B. P. Roberts J. Chem. Soc. Perkin Trans. 2 1972 744
  • 7. Scope of the reaction of organoboranes with organolithiums as a method of preparation of lithium organoborates. Stability of lithium organoborates
    Ei-ichi Negishi,Michael J. Idacavage,Kuen-Wai Chiu,Takao Yoshida,Akiva Abramovitch,Mary E. Goettel,Augustine Silveira,Henry D. Bretherick J. Chem. Soc. Perkin Trans. 2 1978 1225
  • 8. The reaction of 2-methyl-2-nitrosopropane and related species with organoboranes: a ready cis-elimination of alkene from trialkylboranes
    K. G. Foot,B. P. Roberts J. Chem. Soc. C 1971 3475
  • 9. Homolytic organometallic reactions. Part V. Homolytic bimolecular substitution at boron by the triplet state of ketones
    Alwyn G. Davies,B. P. Roberts,J. C. Scaiano J. Chem. Soc. B 1971 2171
  • 10. Homolytic organometallic reactions. Part IV. Homolytic alkylthiyldealkylation of organoboranes
    Alwyn G. Davies,B. P. Roberts J. Chem. Soc. B 1971 1830